molecular formula C12H19NO2 B042394 1-(Isopropylamino)-3-phenoxypropan-2-ol CAS No. 7695-63-8

1-(Isopropylamino)-3-phenoxypropan-2-ol

Cat. No.: B042394
CAS No.: 7695-63-8
M. Wt: 209.28 g/mol
InChI Key: ONXLHKFGTDDVLQ-UHFFFAOYSA-N
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Description

1-(Isopropylamino)-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It is structurally characterized by the presence of an isopropylamino group attached to a phenoxypropanol backbone. This compound is known for its applications in the pharmaceutical industry, particularly in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)-3-phenoxypropan-2-ol typically involves the reaction of phenol with epichlorohydrin to form 3-phenoxypropan-1-ol. This intermediate is then reacted with isopropylamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Isopropylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetone, while reduction can produce 3-phenoxypropan-1-ol.

Scientific Research Applications

1-(Isopropylamino)-3-phenoxypropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: It is utilized in the development of drugs for treating cardiovascular diseases, such as hypertension and arrhythmias.

    Industry: The compound is employed in the formulation of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(Isopropylamino)-3-phenoxypropan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular conditions.

Comparison with Similar Compounds

    Bisoprolol: Another beta-adrenergic receptor antagonist with a similar structure but different pharmacokinetic properties.

    Metoprolol: Shares a similar mechanism of action but differs in its selectivity for beta-1 receptors.

    Atenolol: A beta-blocker with a similar therapeutic application but distinct chemical structure.

Uniqueness: 1-(Isopropylamino)-3-phenoxypropan-2-ol is unique due to its specific structural features that confer distinct pharmacological properties. Its balance of hydrophilic and lipophilic characteristics allows for effective interaction with beta-adrenergic receptors, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-phenoxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXLHKFGTDDVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874360
Record name 2-OH-I-PROPYLAMINO PHENYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7695-63-8
Record name H-9/64
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-OH-I-PROPYLAMINO PHENYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7695-63-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structure of 1-(Isopropylamino)-3-phenoxypropan-2-ol?

A1: this compound is an amino alcohol derivative. [] Its crystal structure reveals that the molecules are linked together by N—H⋯O hydrogen bonds. [] Additionally, the molecule exhibits an intramolecular O—H⋯N hydrogen bond. []

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